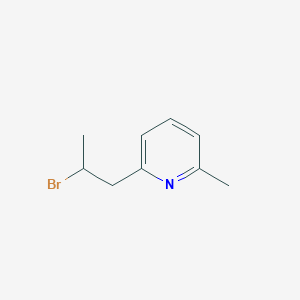

2-(2-Bromopropyl)-6-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

2-(2-bromopropyl)-6-methylpyridine |

InChI |

InChI=1S/C9H12BrN/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

CNPCEISDZSXZGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)CC(C)Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 2 2 Bromopropyl 6 Methylpyridine

Precursor Selection and Rational Design for Bromination

The logical precursor for the synthesis of 2-(2-Bromopropyl)-6-methylpyridine is 2-propyl-6-methylpyridine or a derivative thereof. The synthesis of such precursors can be achieved through various methods. One common approach involves the alkylation of 2,6-lutidine (2,6-dimethylpyridine). The acidity of the methyl protons on 2,6-lutidine allows for deprotonation by a strong base, such as potassium amide, followed by reaction with an ethylating agent to yield 2-propyl-6-methylpyridine.

Alternatively, 2-ethyl-6-methylpyridine (B72595) can serve as a precursor. Its synthesis can be accomplished by the alkylation of 2-methylpyridine (B31789) with ethyl bromide in the presence of a base like potassium carbonate. nih.gov Subsequent benzylic bromination would then be required to introduce the bromine atom onto the ethyl side chain.

Another rational design strategy involves starting with 2-amino-6-methylpyridine (B158447). This compound can be converted to 2-bromo-6-methylpyridine (B113505) via a Sandmeyer-type reaction, which could then potentially be coupled with a propyl group. However, the direct bromination of a pre-existing propyl side chain is often a more straightforward approach.

The choice of precursor is critical as it dictates the subsequent bromination strategy. For the synthesis of this compound, starting with 2-propyl-6-methylpyridine allows for a direct side-chain bromination, which is often the most efficient route.

Mechanistic Investigations of Bromination Reactions

The bromination of the alkyl side chain of 2-propyl-6-methylpyridine to yield this compound typically proceeds via a free-radical mechanism. This is most commonly achieved using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (e.g., UV light).

The mechanism can be broken down into three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in a low concentration of molecular bromine, generating a bromine radical (Br•). This initiation is facilitated by heat or light.

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the alkyl side chain of the pyridine (B92270) derivative. The regioselectivity of this abstraction is crucial. The stability of the resulting alkyl radical determines the position of bromination. In the case of 2-propyl-6-methylpyridine, hydrogen abstraction can occur at the C1, C2, or C3 position of the propyl chain. The benzylic position (C1, adjacent to the pyridine ring) and the secondary position (C2) are more favored for radical formation than the primary position (C3) due to hyperconjugation and resonance stabilization with the pyridine ring. The secondary radical at the C2 position is particularly stable. This secondary alkyl radical then reacts with a molecule of Br₂ (which can be generated in situ from the reaction of HBr with NBS) to form the desired this compound and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine, for example, two bromine radicals forming Br₂ or a bromine radical and an alkyl radical combining.

The selectivity for bromination at the C2 position over the benzylic C1 position is a key consideration and is influenced by a combination of statistical factors and the relative stability of the secondary versus the benzylic radical. While the benzylic radical is stabilized by resonance with the pyridine ring, the secondary radical also benefits from significant hyperconjugative stabilization. The precise outcome can be influenced by reaction conditions.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield of this compound and to ensure high regioselectivity. Key parameters to consider include the choice of brominating agent, solvent, temperature, and the use of initiators.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, minimizing side reactions such as multiple brominations or reaction with the pyridine ring. |

| Solvent | Carbon tetrachloride (CCl₄), acetonitrile (B52724), or other non-polar aprotic solvents | These solvents are relatively inert under free-radical conditions and can effectively dissolve the reactants. |

| Initiator | AIBN (azobisisobutyronitrile) or benzoyl peroxide | Initiates the radical chain reaction at a controlled rate upon thermal decomposition. |

| Temperature | Reflux temperature of the chosen solvent | Provides the necessary energy to initiate the reaction and maintain the radical chain process. |

| Light | UV irradiation | Can be used as an alternative to chemical initiators to promote homolytic cleavage of the bromine source. |

Careful control of the stoichiometry of the brominating agent is also crucial. Using a slight excess of NBS can help to drive the reaction to completion, but a large excess should be avoided to prevent the formation of di- or tri-brominated byproducts. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction time.

Stereoselective Approaches in Synthesis of Chiral Analogs

The this compound molecule contains a chiral center at the C2 position of the propyl group. Standard free-radical bromination of 2-propyl-6-methylpyridine will result in a racemic mixture of (R)- and (S)-2-(2-bromopropyl)-6-methylpyridine. The synthesis of enantiomerically enriched or pure chiral analogs requires stereoselective synthetic strategies.

While specific examples for the enantioselective synthesis of this compound are not extensively reported in the literature, general principles of asymmetric synthesis can be applied. Potential strategies include:

Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule could direct the bromination to one face of the molecule, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary would yield the desired enantiomer.

Chiral Catalysts: The use of a chiral catalyst, such as a chiral transition metal complex or a chiral organocatalyst, could potentially influence the stereochemical outcome of the bromination reaction. biosynce.com Catalytic enantioselective C-H functionalization is a rapidly developing field that could offer a direct route to chiral alkylated pyridines. chemrxiv.org

Resolution of Racemates: A classical approach involves the resolution of the racemic mixture. This can be achieved by reacting the racemic bromide with a chiral resolving agent to form diastereomers, which can then be separated by crystallization or chromatography. Subsequent cleavage of the resolving agent would afford the individual enantiomers.

Starting from a Chiral Precursor: Synthesizing the target molecule from a pre-existing chiral building block, such as a chiral propyl derivative, would be another viable route.

Development of Novel Synthetic Pathways

Recent advances in organic synthesis have opened up new avenues for the preparation of functionalized pyridine derivatives like this compound, with a focus on catalytic methods and green chemistry principles.

Catalytic Strategies for Bromination and Pyridine Functionalization

Transition-metal catalysis offers powerful tools for the selective functionalization of C-H bonds, which can be applied to the synthesis of alkylated and halogenated pyridines. beilstein-journals.orgnih.gov While direct catalytic bromination at the C2 position of a propyl side chain is a challenging transformation, catalytic methods can be employed in the synthesis of the precursors. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce the propyl group onto the pyridine ring.

Furthermore, research into catalytic C-H activation could pave the way for more direct and selective bromination methods. The development of catalysts that can selectively activate a specific C-H bond in the presence of others is a major goal in modern organic synthesis.

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net In the context of synthesizing this compound, several green approaches can be considered:

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as acetonitrile or even performing reactions under solvent-free conditions. biosynce.com

Catalytic Methods: As mentioned above, catalytic reactions are inherently greener as they reduce the amount of reagents needed and can lead to less waste.

Energy Efficiency: Utilizing more energy-efficient reaction conditions, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are an excellent example of this principle being applied to pyridine synthesis. nih.gov

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Reactivity Profiles and Mechanistic Studies of 2 2 Bromopropyl 6 Methylpyridine

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The carbon atom attached to the bromine in the 2-propyl group is an electrophilic center, susceptible to attack by nucleophiles. This would lead to the displacement of the bromide ion in a nucleophilic substitution reaction. Such reactions are fundamental in organic synthesis for the introduction of a wide range of functional groups.

Kinetics and Thermodynamics of Substitution Reactions

The kinetics of nucleophilic substitution at a secondary carbon, as present in 2-(2-bromopropyl)-6-methylpyridine, can proceed through either an S_N1 or S_N2 mechanism, or a borderline case, depending on the reaction conditions.

S_{N}2 Mechanism: This pathway involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reaction center plays a significant role; for a secondary halide like this, the S_N2 pathway is possible but may be slower than for a primary halide.

S_{N}1 Mechanism: This two-step mechanism involves the initial, slow departure of the bromide ion to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an S_N1 reaction is primarily dependent on the concentration of the substrate. The stability of the carbocation intermediate is crucial, and secondary carbocations are moderately stable.

The choice between these mechanisms is influenced by the solvent polarity (polar protic solvents favor S_N1), the strength of the nucleophile (strong nucleophiles favor S_N2), and the temperature.

Thermodynamically, the feasibility of the substitution reaction is determined by the relative bond strengths of the C-Br bond being broken and the new C-Nucleophile bond being formed, as well as solvation effects. Generally, the formation of stronger bonds with the incoming nucleophile will favor the products.

Influence of Nucleophile Structure on Reactivity

The nature of the nucleophile significantly impacts the outcome of the substitution reaction.

Strong vs. Weak Nucleophiles: Strong, negatively charged nucleophiles (e.g., RS⁻, CN⁻, I⁻) will generally favor an S_N2 reaction, leading to faster reaction rates. gatech.edu Weak, neutral nucleophiles (e.g., H₂O, ROH) are more likely to participate in S_N1 reactions, often requiring promotion by a polar protic solvent. ksu.edu.sa

Steric Hindrance: Bulky nucleophiles will react more slowly, particularly in S_N2 reactions where they need to approach the electrophilic carbon.

Hard and Soft Nucleophiles: The Hard-Soft Acid-Base (HSAB) theory can also be applied. The secondary alkyl carbon is a relatively soft electrophilic center, so it will react preferentially with soft nucleophiles (e.g., I⁻, RSH).

A variety of functional groups can be introduced by selecting the appropriate nucleophile. For instance, reaction with hydroxide (B78521) or alkoxides would yield alcohols or ethers, while reaction with cyanide would introduce a nitrile group.

Cross-Coupling Reactions Involving the Bromine Center

The carbon-bromine bond in this compound can also participate in transition metal-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. However, it is important to note that these reactions are more commonly performed on aryl or vinyl halides. libretexts.org The use of alkyl halides, especially those with β-hydrogens like the bromopropyl group, can be more challenging due to the potential for β-hydride elimination as a competing side reaction. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used in cross-coupling reactions. libretexts.org Several named reactions could theoretically be applied to this compound, although specific conditions would need to be carefully optimized to favor the desired coupling over elimination.

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. libretexts.org For this compound, a reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base could form a new C-C bond. wikipedia.org The choice of ligand on the palladium catalyst is crucial for promoting the desired reductive elimination over β-hydride elimination. nih.gov

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with an organic halide. wikipedia.orgorgsyn.org This method is known for its high functional group tolerance. orgsyn.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an organic halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org While typically applied to aryl and vinyl halides, adaptations for alkyl halides exist. organic-chemistry.org

Heck Reaction: The Heck reaction couples an organic halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is also susceptible to β-hydride elimination, which would be a significant consideration for the bromopropyl substrate.

A hypothetical Suzuki coupling reaction is shown below:

Table 1: Hypothetical Palladium-Catalyzed Suzuki Coupling of this compound

| Entry | Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 2-(2-Phenylpropyl)-6-methylpyridine |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 2-(2-(4-Methoxyphenyl)propyl)-6-methylpyridine |

Other Transition Metal-Catalyzed Transformations

Nickel catalysts can also be employed for cross-coupling reactions and sometimes offer different reactivity or are more cost-effective than palladium. wikipedia.org For instance, nickel-catalyzed coupling of alkyl halides is a known transformation.

Transformations of the Pyridine (B92270) Nucleus

The pyridine ring itself can undergo various transformations, although the presence of the alkyl side chain might influence the reactivity.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). nih.gov This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic attacks. For example, the oxidation of the related 2-bromo-6-methylpyridine (B113505) to its N-oxide has been reported.

Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. masterorganicchemistry.com However, the activating methyl group and the deactivating bromoalkyl group will influence the position of any substitution. The N-oxide is more reactive towards electrophiles.

Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, especially if further activated by electron-withdrawing groups or upon N-oxidation. nih.gov However, in the case of this compound, substitution at the bromopropyl chain is expected to be the more facile reaction with most nucleophiles.

Electrophilic Aromatic Substitution Reactions

No studies detailing the electrophilic aromatic substitution reactions on the pyridine ring of this compound have been found. The influence of the 2-(2-bromopropyl) and 6-methyl substituents on the regioselectivity of such reactions remains unexplored.

Oxidative and Reductive Manipulations

There is no published research on the oxidation or reduction of this compound. This includes the oxidation of the methyl group or the pyridine ring, as well as the reduction of the pyridine ring or the carbon-bromine bond.

Cyclization and Rearrangement Pathways

No literature is available describing any intramolecular cyclization or rearrangement reactions of this compound. Such pathways could be of interest for the synthesis of novel heterocyclic systems, but have not been reported.

Chemo-, Regio-, and Stereoselectivity in Reactions

Without any reported reactions, the chemo-, regio-, and stereoselectivity of this compound in chemical transformations cannot be analyzed.

Applications of 2 2 Bromopropyl 6 Methylpyridine As a Key Synthetic Intermediate

Precursor for the Synthesis of Diverse Pyridine (B92270) Derivatives

No specific examples or research findings were identified that utilize 2-(2-Bromopropyl)-6-methylpyridine as a precursor for the synthesis of other pyridine derivatives.

Building Block in the Construction of Novel Heterocyclic Scaffolds

There is no available literature detailing the use of this compound as a building block for constructing new heterocyclic scaffolds.

Role in the Design and Synthesis of Advanced Ligand Architectures

No documented roles for this compound in the design of advanced ligand architectures were found.

Specific research on the synthesis of ligands from this compound for transition metal catalysis is not present in the available literature.

There are no specific studies on the use of ligands derived from this compound in coordination chemistry.

Intermediate in the Development of Research Probes and Tools

The role of this compound as an intermediate for developing research probes or chemical tools is not documented in the reviewed sources.

Contribution to Emerging Fields of Organic Synthesis and Material Science

No specific contributions of this compound to emerging areas of organic synthesis or material science have been identified in published research.

Advanced Analytical and Spectroscopic Characterization in Research Settings

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 2-(2-Bromopropyl)-6-methylpyridine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of each atom and the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The methyl group attached to the pyridine (B92270) ring typically appears as a singlet in the upfield region. The protons of the bromopropyl group show more complex splitting patterns due to spin-spin coupling. The methine proton (CH-Br) is expected to be a quartet, coupled to the adjacent methyl protons, while the methyl protons of the propyl group will appear as a doublet, coupled to the methine proton. The aromatic protons on the pyridine ring will present as doublets or triplets depending on their position and coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atom bonded to the bromine atom is expected to be significantly deshielded and appear at a characteristic downfield shift. The carbons of the pyridine ring will have signals in the aromatic region, and the methyl group carbon will be found in the upfield aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Pyridine-CH | 7.0-8.5 | 120-150 | m |

| CH-Br | 4.5-5.0 | 45-55 | q |

| Pyridine-CH₃ | 2.4-2.6 | 20-25 | s |

| CH-CH₃ | 1.8-2.0 | 20-25 | d |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The nominal mass of this compound is 214 g/mol , and its exact mass can be precisely determined using high-resolution mass spectrometry (HRMS).

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would involve the loss of the bromine atom (M⁺ - Br), leading to a significant peak at m/z 134. Another likely fragmentation is the cleavage of the C-C bond between the pyridine ring and the propyl side chain.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Description |

| [M]⁺ | 214 | 216 | Molecular Ion |

| [M-Br]⁺ | 135 | 135 | Loss of Bromine radical |

| [M-C₃H₆Br]⁺ | 92 | 92 | Loss of bromopropyl radical |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl and methyl groups are expected in the 2800-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. A key absorption band for the C-Br bond is expected in the lower frequency region, typically between 500 and 700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted pyridines typically exhibit π → π* transitions. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima in the ultraviolet region, characteristic of the pyridine chromophore.

Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for separating and identifying volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification. This technique is invaluable for determining the purity of a sample and for identifying any byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for the analysis and purification of this compound. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a high degree of separation can be achieved. A UV detector is commonly used with HPLC to detect the compound as it elutes from the column.

X-ray Crystallography of Derivatives for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. While obtaining suitable single crystals of this compound itself might be challenging, the preparation of a crystalline derivative can facilitate this analysis.

For a chiral molecule like this compound, which has a stereocenter at the second carbon of the propyl group, determining the absolute stereochemistry is crucial. This can be achieved by reacting the compound with a chiral resolving agent to form diastereomeric salts or derivatives, which can then be separated and crystallized. X-ray diffraction analysis of a suitable single crystal of one of these derivatives would allow for the unambiguous assignment of the absolute configuration (R or S) of the stereocenter. Furthermore, the crystal structure would reveal the preferred conformation of the molecule in the solid state. To date, specific crystallographic data for derivatives of this compound is not widely reported in publicly accessible literature, highlighting an area for potential future research.

Theoretical and Computational Chemistry Studies of 2 2 Bromopropyl 6 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 2-(2-Bromopropyl)-6-methylpyridine, DFT calculations could elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are crucial for predicting sites of reactivity. For instance, the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

DFT has been successfully used to study the structure and vibrational spectra of other brominated pyridine (B92270) compounds, such as the Br2...3-Br-pyridine complex. nih.gov In such studies, different functional and basis set combinations, like B3LYP, are employed to accurately reproduce experimental data, often including solvent effects through models like the Conductor-like Polarizable Continuum Model (CPCM). nih.gov For this compound, similar calculations would likely predict the nitrogen atom of the pyridine ring to be a primary site for electrophilic attack due to its lone pair of electrons, while the carbon atom bonded to the bromine would be susceptible to nucleophilic attack.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, can be used to quantify and compare the reactivity of different sites within the molecule. Theoretical investigations on the reaction of pyridine with atomic chlorine have utilized DFT-based reactivity descriptors to explain site selectivity for addition and abstraction reactions. researchgate.net

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information that would be obtained from DFT calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules like this compound. The presence of a chiral center at the brominated carbon and the rotatable bond between the propyl side chain and the pyridine ring suggests that multiple low-energy conformations may exist.

MD simulations, which compute the trajectory of atoms over time, can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. tandfonline.comnih.gov These simulations have been used to study the binding mechanisms of substituted pyridine derivatives to biological targets like lysine-specific demethylase 1 (LSD1), showing how specific conformations and interactions contribute to binding stability. tandfonline.comnih.gov For this compound, MD simulations could identify the most stable conformers and the energy barriers between them, providing insight into its dynamic behavior. The General AMBER Force Field (GAFF) is often used for such simulations of organic molecules. acs.org

Illustrative Conformational Analysis Data:

| Conformer | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Anti) | 178° | 0.00 | 65 |

| 2 (Gauche+) | 62° | 1.2 | 20 |

Note: This data is hypothetical and serves to illustrate the potential outcomes of a conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Analogs in Research

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound have been published, research on other pyridine derivatives demonstrates the utility of this approach. chemrevlett.comchemrevlett.com QSAR models are built by calculating molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for a set of molecules with known activities and then using statistical methods, such as Multiple Linear Regression (MLR), to derive a mathematical equation that predicts activity. chemrevlett.com

For example, 3D-QSAR studies on substituted pyridine derivatives as LSD1 inhibitors have successfully created predictive models (CoMFA and CoMSIA) that relate the 3D electrostatic and steric fields of the molecules to their inhibitory activity. tandfonline.comnih.gov Similarly, QSAR models have been developed for pyridine derivatives to predict their anticancer and antimalarial activities. chemrevlett.comnih.govnih.gov If a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR study could identify the key structural features that enhance or diminish that activity, guiding the design of more potent compounds.

Illustrative QSAR Model Equation: log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * (NBO Charge on N) + 2.3

| Descriptor | Coefficient | Interpretation |

| LogP (Hydrophobicity) | +0.5 | Increased hydrophobicity is moderately correlated with higher activity. |

| Molecular Weight (MW) | -0.2 | Increased size is slightly detrimental to activity. |

| NBO Charge on N | +1.5 | A more negative charge on the pyridine nitrogen strongly enhances activity. |

Note: The equation and table are hypothetical examples of what a QSAR study might produce.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. tandfonline.com These predictions are invaluable for structure elucidation and for interpreting experimental spectra. DFT methods are commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts. github.io The accuracy of these predictions can be high, especially when appropriate functionals and basis sets are used and solvent effects are included. github.io

For this compound, computational prediction of its ¹H and ¹³C NMR spectra could help in assigning the signals in an experimental spectrum, particularly for the complex spin systems in the pyridine ring and the propyl side chain. Theoretical calculations of vibrational frequencies can aid in the assignment of bands in its infrared (IR) spectrum. A study on the Br2...3-Br-pyridine complex showed that DFT calculations could well reproduce the essential features of the experimental Raman spectrum. nih.gov

Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm):

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (Pyridine) | 160.2 | 159.8 |

| C3 (Pyridine) | 121.5 | 121.1 |

| C4 (Pyridine) | 137.8 | 137.5 |

| C5 (Pyridine) | 118.9 | 118.6 |

| C6 (Pyridine) | 158.1 | 157.7 |

| C-propyl (alpha) | 45.3 | 44.9 |

| C-propyl (beta, CH-Br) | 52.7 | 52.3 |

| C-propyl (gamma, CH3) | 22.4 | 22.1 |

Note: This data is hypothetical and for illustrative purposes only.

Investigation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. mdpi.commdpi.com For this compound, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic substitution at the C-Br bond. By mapping the potential energy surface of a reaction, computational chemists can determine the activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics.

Theoretical studies on the reactions of pyridines, such as their interaction with atomic chlorine or nucleophilic substitution reactions, have been performed using DFT and ab initio methods. researchgate.netrsc.org These studies calculate the structures and energies of transition states to elucidate the reaction pathways. rsc.org For this compound, a computational investigation of an SN2 reaction at the chiral center could, for example, predict the activation energy barrier and confirm the stereochemical outcome of the reaction.

Illustrative Calculated Reaction Energetics for a Hypothetical SN2 Reaction:

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +22.5 |

Note: The data presented is hypothetical and illustrates the kind of energetic information that can be obtained from mechanistic studies.

Future Research Directions and Unexplored Potential

Exploration of Novel Reactivity and Transformative Chemistry

The inherent reactivity of the bromine atom and the pyridine (B92270) ring in 2-(2-Bromopropyl)-6-methylpyridine presents a fertile ground for discovering new chemical reactions. Future research will likely focus on leveraging these features to develop innovative synthetic methodologies. For instance, transition-metal-catalyzed cross-coupling reactions involving the secondary alkyl bromide are an area ripe for exploration. Developing robust protocols for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions at this position would significantly broaden the compound's applicability, allowing for the introduction of a wide array of functional groups.

Furthermore, the development of novel cycloaddition reactions involving the pyridine nucleus could lead to the synthesis of unique polycyclic aromatic or heterocyclic systems. kib.ac.cn Strategies inspired by natural product synthesis, such as biomimetic cyclizations or domino reactions initiated by functionalization of the bromopropyl side chain, could unveil unprecedented molecular architectures. nih.gov Investigating the potential for C-H activation at various positions on the pyridine ring, in concert with reactions at the side chain, could provide access to highly substituted and complex pyridine derivatives.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing prevalence of automated synthesis and high-throughput experimentation (HTE) in chemical research presents a significant opportunity for this compound. bohrium.comnih.gov Its utility as a versatile building block makes it an ideal candidate for inclusion in digital-to-chemical synthesis platforms. By integrating this compound into automated workflows, researchers can rapidly generate large libraries of diverse pyridine-containing molecules for biological screening or materials science applications.

HTE can be employed to systematically and rapidly screen a vast array of reaction conditions, including catalysts, ligands, solvents, and bases, for reactions involving this compound. chemrxiv.org This approach can accelerate the discovery of new reactivity and optimize existing transformations, making the synthesis of its derivatives more efficient and reliable. The miniaturization inherent in HTE also allows for the economical use of this reagent, which is particularly advantageous when exploring a wide range of reaction parameters. nih.gov

Development of More Sustainable and Environmentally Benign Synthetic Routes

A critical direction for future research is the development of greener synthetic methods for both the preparation and subsequent transformations of this compound. This includes exploring the use of less hazardous reagents, alternative solvent systems (such as water or bio-based solvents), and more energy-efficient reaction conditions.

Future investigations could focus on catalytic methods that avoid the use of stoichiometric and often toxic reagents. For example, developing catalytic enantioselective methods for the synthesis of chiral derivatives of this compound would be a significant advancement. Additionally, exploring flow chemistry for its synthesis and reactions could offer improved safety, efficiency, and scalability, further contributing to a more sustainable chemical process.

Application in the Synthesis of Complex Natural Products and Analogues in Research

Natural products remain a vital source of inspiration for the development of new therapeutic agents. frontiersin.org The substituted pyridine motif is a common feature in many biologically active natural products. The unique substitution pattern of this compound makes it a potentially valuable intermediate in the total synthesis of such complex molecules.

Future research could focus on utilizing this compound as a key building block in the retrosynthetic analysis of intricate natural products. nih.gov Its ability to participate in various coupling and cyclization reactions could provide a convergent and efficient route to complex molecular scaffolds. nih.gov Furthermore, the synthesis of novel analogues of existing natural products by incorporating the this compound core could lead to the discovery of new bioactive compounds with improved pharmacological properties. The exploration of its use in fragment-based drug discovery, where it could serve as a starting point for the design of new lead compounds, is another promising avenue.

Investigation of Its Role in Supramolecular Chemistry and Self-Assembly Research

The pyridine moiety is a well-established component in the field of supramolecular chemistry due to its ability to participate in hydrogen bonding and metal coordination. The specific substitution pattern of this compound offers unique opportunities for the design and synthesis of novel supramolecular architectures.

Future research can explore the use of this compound in the construction of metallosupramolecular cages, polymers, and other complex assemblies. The presence of the bromopropyl group allows for post-assembly modification, providing a handle to introduce further functionality or to link the supramolecular structure to other molecules or surfaces. Investigating the self-assembly behavior of derivatives of this compound could lead to the development of new materials with interesting photophysical, electronic, or catalytic properties. The interplay between the steric hindrance of the methyl group and the reactivity of the bromopropyl side chain could lead to unique and predictable self-assembly patterns.

Q & A

Q. How does the bromopropyl substituent influence π-stacking interactions in solid-state structures?

- Methodological Answer : Single-crystal X-ray diffraction (as in and ) reveals that bulky substituents like bromopropyl disrupt π-π stacking distances (typically 3.7 Å in planar analogs). Torsion angles between the pyridine ring and substituent (e.g., 175.1° for trans-conformations) determine packing efficiency. Hirshfeld surface analysis can quantify intermolecular interactions .

Key Research Findings

- Synthetic Efficiency : Sonogashira coupling achieves ~60% yield for brominated pyridines under optimized conditions .

- Coordination Chemistry : Bromine substituents enhance ligand rigidity, improving catalytic activity in copper(I) complexes .

- Safety : Brominated pyridines require stringent handling due to potential skin/eye irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.